Product packaging for Methysergide(Cat. No.:CAS No. 361-37-5)

Methysergide

Katalognummer: B1194908
CAS-Nummer: 361-37-5
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: KPJZHOPZRAFDTN-ZRGWGRIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methysergide is a semisynthetic ergot alkaloid and a congener of lysergic acid diethylamide (LSD) that functions as a monoaminergic receptor modulator . Its primary research value lies in its action on the serotonin (5-HT) system, where it exhibits a complex pharmacological profile. This compound acts as an agonist at several 5-HT1 receptor subtypes (including 5-HT1A, 1B, 1D, 1E, and 1F) and as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . It is metabolized in vivo to methylergonovine (methylergometrine), which is a potent, non-selective serotonin receptor agonist and is believed to contribute significantly to the overall activity of the parent compound . Historically used in clinical settings, this compound was recognized as one of the most effective prophylactic agents for migraine and cluster headaches, particularly in refractory cases . Its efficacy is thought to be related to its antiserotonin effects, specifically 5-HT2B receptor antagonism . Research applications also extend to studying the carcinoid syndrome, due to its ability to antagonize the effects of serotonin in the gastrointestinal tract, and it has been investigated in models of serotonin syndrome . A critical area of study involves its association with rare fibrotic reactions, such as retroperitoneal, pulmonary, and cardiac valve fibrosis, with an estimated incidence of 1 in 5,000 patients, making it a subject of interest in pharmacological safety research . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O2 B1194908 Methysergide CAS No. 361-37-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJZHOPZRAFDTN-ZRGWGRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023307
Record name Methysergide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/, Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, Solid

CAS No.

361-37-5
Record name Methysergide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methysergide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000361375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methysergide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methysergide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYSERGIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA9HY6Z98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

195 °C
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Ii. Molecular and Receptor Pharmacology of Methysergide

Serotonin (B10506) Receptor Subtype Binding and Selectivity Profiles

Methysergide demonstrates significant binding affinity for a wide array of serotonin receptors, particularly within the 5-HT1 and 5-HT2 subfamilies. wikipedia.org It also engages with other 5-HT receptor subtypes, though its affinity for receptors outside the serotonergic system, such as dopamine (B1211576), adrenergic, and acetylcholine (B1216132) receptors, is not significant. wikipedia.org

This compound binds to several members of the 5-HT1 receptor subfamily, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors. wikipedia.orgcaymanchem.com Research using radioligand binding assays has quantified its affinity for these human recombinant receptors. For the 5-HT1A receptor, binding affinity (Ki) values have been reported in the range of 14 to 26 nM. wikipedia.orgacs.org It also binds to the 5-HT1E and 5-HT1F receptors with Ki values of 229.09 nM and 33.88 nM, respectively. caymanchem.com Its affinity for rodent 5-HT1B receptors has been measured with a KD of 1,513.56 nM. caymanchem.com

Table 1: Binding Affinity of this compound at 5-HT1 Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki/KD in nM)Reference
5-HT1A14-26 wikipedia.orgacs.org
5-HT1B (rodent)1513.56 caymanchem.com
5-HT1E229.09 caymanchem.com
5-HT1F33.88 caymanchem.com

This compound is well-recognized for its potent interaction with the 5-HT2 receptor subfamily, where it generally functions as an antagonist. ihs-headache.org It binds with high affinity to all three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.orgihs-headache.org Quantitative studies have determined its binding affinity for the human 5-HT2A receptor to be a Ki of 2.69 nM and for the 5-HT2C receptor to be a KD of 1.26 nM. caymanchem.com At the 5-HT2B receptor, it demonstrates a high affinity with a reported IC50 of 1.4 nM in functional antagonist assays. eurofinsdiscovery.com

Table 2: Binding Affinity and Functional IC50 of this compound at 5-HT2 Receptor Subtypes
Receptor SubtypeBinding/Functional Value (nM)Reference
5-HT2A2.69 (Ki) caymanchem.com
5-HT2B1.4 (IC50) eurofinsdiscovery.com
5-HT2C1.26 (KD) caymanchem.com

Beyond the 5-HT1 and 5-HT2 families, this compound's activity extends to other serotonin receptors. It has been shown to interact with 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org It is considered a potent antagonist at the 5-HT7 receptor. wikipedia.orgihs-headache.org In contrast, it does not show significant binding affinity for the 5-HT3 receptor subtype. wikipedia.org

5-HT2 Receptor Subfamily Interactions

Agonist and Antagonist Functional Characterization

The functional activity of this compound is highly dependent on the specific receptor it engages, leading to a mixed pharmacological profile where it can act as an agonist, partial agonist, or antagonist. wikipedia.org

This compound generally functions as an agonist at the 5-HT1 receptor subfamily. wikipedia.orgcaymanchem.comneurology.org At the human 5-HT1A receptor, it has been characterized as an efficacious agonist with a maximal effect (Emax) of over 90% relative to serotonin. nih.gov Other studies describe it as a partial agonist at this site. wikipedia.org It also demonstrates agonist activity at 5-HT1B and 5-HT1F receptors and partial agonism at the 5-HT1D receptor. neurology.orgneurology.orgresearchgate.net

Its activity at the 5-HT2 receptor family is more complex. While predominantly an antagonist, some studies report agonist or partial agonist effects. One study using human recombinant receptors found this compound to be an agonist at the 5-HT2A receptor. neurology.orgneurology.org At the 5-HT2B receptor, it has been described as a very-low-efficacy partial agonist or a "silent antagonist," indicating a complex interaction that can involve both partial agonism and antagonism. neurology.orgahajournals.orgpsu.edu

The most prominent functional characteristic of this compound is its antagonism at the 5-HT2 receptor subfamily. wikipedia.orgihs-headache.org It effectively antagonizes the 5-HT-induced contraction of vascular smooth muscle, a classic 5-HT2 receptor-mediated effect. ihs-headache.org It acts as a potent antagonist at 5-HT2A and 5-HT2C receptors. wikipedia.orgneurology.org

A key feature of its interaction with the 5-HT2B receptor is its characterization as an insurmountable antagonist. caymanchem.com This implies that in the presence of this compound, the maximal response achievable by a full agonist (like serotonin) is depressed, and this depression cannot be reversed simply by increasing the concentration of the agonist. caymanchem.comnih.gov Some research suggests this insurmountable antagonism may result from an allosteric mechanism, where this compound binds to a site on the receptor that is distinct from the serotonin binding site, thereby modulating the receptor's function non-competitively. nih.gov In contrast, at the 5-HT1C receptor (now reclassified as 5-HT2C), this compound has been shown to act as a competitive and surmountable antagonist in pig choroid plexus preparations. nih.gov Furthermore, this compound is also a potent antagonist at 5-HT7 receptors. wikipedia.orgihs-headache.org

Table 3: Functional Activity of this compound at Serotonin Receptor Subtypes
Receptor SubtypeFunctional CharacterizationReference
5-HT1AAgonist / Partial Agonist wikipedia.orgnih.gov
5-HT1BAgonist neurology.orgresearchgate.net
5-HT1DPartial Agonist neurology.orgneurology.org
5-HT1FAgonist neurology.org
5-HT2AAntagonist (some reports of agonism) wikipedia.orgneurology.org
5-HT2BInsurmountable Antagonist / Low-Efficacy Partial Agonist caymanchem.comahajournals.org
5-HT2CAntagonist wikipedia.orgneurology.org
5-HT7Antagonist wikipedia.orgihs-headache.org

Receptor Agonism and Partial Agonism

Non-Serotonergic Receptor Interactions

Beyond its well-documented effects on the serotonin system, this compound also demonstrates interactions with the adrenergic system, specifically the alpha-adrenergic receptors. Research indicates that this compound interacts with the α2A-, α2B-, and α2C-adrenergic receptor subtypes. wikipedia.org However, it does not possess a significant affinity for α1-adrenergic receptors. wikipedia.org This selectivity is supported by radioligand binding assays where this compound was found to be an ineffective displacer of [3H]prazosin, a radioligand that selectively labels α1-adrenergic receptors. ahajournals.org Some investigations have reported a degree of alpha-adrenergic blocking activity for this compound. drugbank.com Functionally, interactions have been observed where this compound may augment the hypertensive and vasoconstricting effects of alpha-adrenergic agonists like methoxamine. drugbank.com

Prodrug Metabolism and Metabolite Pharmacological Activity

This compound is considered a prodrug because it undergoes extensive metabolism to form a pharmacologically active metabolite, methylergonovine (B92282) (also known as methylergometrine). ihs-headache.org This conversion primarily occurs in the liver. unboundmedicine.comt3db.ca The oral bioavailability of this compound is low, approximately 13%, which is attributed to a high degree of first-pass metabolism where it is rapidly converted to methylergonovine. wikipedia.orgihs-headache.orgnih.gov

Following oral administration, the plasma concentrations of the metabolite, methylergonovine, are substantially higher than those of the parent compound. nih.gov The area under the plasma concentration curve (AUC) for methylergonovine is more than ten times greater than that for this compound. wikipedia.orgihs-headache.orgnih.gov The elimination half-life of the two compounds also differs significantly. Studies have reported the elimination half-life of this compound to be approximately 60 minutes, whereas its metabolite, methylergonovine, has a considerably longer half-life of about 220 minutes. ihs-headache.orgnih.govscielo.br This kinetic profile means that during therapy, the body is exposed to much higher and more sustained levels of methylergonovine than this compound itself. wikipedia.org

Pharmacokinetic Comparison: this compound vs. Methylergonovine (Oral Administration)

ParameterThis compoundMethylergonovine (Metabolite)Reference
Oral Bioavailability~13%N/A (Product of Metabolism) wikipedia.orgihs-headache.orgnih.gov
Relative Plasma AUC1x>10x ihs-headache.orgnih.gov
Elimination Half-Life~60 minutes~220 minutes ihs-headache.orgnih.govscielo.br

The difference is particularly stark at the 5-HT2B receptor, where this compound acts as an antagonist, while methylergonovine is a potent agonist. nih.govresearchgate.net This switch in functional activity is attributed to a single structural difference: the presence of a methyl group on the indole (B1671886) nitrogen of this compound, which is absent in methylergonovine. nih.gov At the 5-HT2A receptor, this compound is a weak partial agonist, whereas methylergonovine is a potent, full agonist. ahajournals.org Similarly, at the 5-HT2C receptor, this compound is a weak partial agonist, and its metabolite is a potent full agonist. ahajournals.org

Furthermore, methylergonovine is reported to be approximately ten times more potent than this compound as an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org The metabolite also possesses dopaminergic activity, a property not significantly associated with the parent compound. ihs-headache.org

Receptor Activity Profile: this compound vs. Methylergonovine

ReceptorThis compound ActivityMethylergonovine ActivityReference
5-HT1APartial AgonistAgonist wikipedia.org
5-HT1B / 5-HT1DAgonistPotent Agonist (~10x more potent) wikipedia.org
5-HT2AWeak Partial Agonist / AntagonistPotent Full Agonist wikipedia.orgahajournals.org
5-HT2BAntagonist / Very Low-Efficacy Partial AgonistPotent Agonist / Partial Agonist nih.govahajournals.orgwikidoc.org
5-HT2CAntagonist / Weak Partial AgonistPotent Full Agonist wikipedia.orgahajournals.orgwikidoc.org
Dopamine ReceptorsLittle to no activityAgonist activity ihs-headache.org

This compound to Methylergonovine Conversion Dynamics

Receptor Regulation and Plasticity in Response to Chronic Exposure

Chronic administration of this compound leads to adaptive changes in the serotonin system, specifically modulating the density of certain serotonin receptor subtypes. Studies in animal models have demonstrated that long-term treatment with this compound can induce a selective and dose-dependent decrease in the density of serotonin-2 (5-HT2) receptors in the cerebral cortex. nih.gov This downregulation of 5-HT2 receptors following exposure to an antagonist is considered an atypical or paradoxical regulatory response, as chronic blockade of catecholamine receptors typically leads to an increase in receptor density (upregulation). nih.govreprocell.com

This effect appears to be selective for the 5-HT2 receptor subtype, as chronic this compound treatment was found to have no significant influence on the density or affinity of 5-HT1 receptors. nih.gov Further research has shown that other 5-HT2 antagonists also induce this downregulation, suggesting it is a feature of this receptor class. nih.gov For instance, chronic this compound treatment resulted in a 21% downregulation of 5-HT1C binding sites, a receptor now classified within the 5-HT2 receptor family. nih.gov The precise molecular mechanisms underlying this paradoxical downregulation by antagonists remain a subject of investigation. nih.govreprocell.com

Adaptive Changes in Receptor Expression

Chronic administration of pharmacological agents can lead to adaptive changes in receptor density and function, a key aspect of neuronal plasticity. nih.gov In the context of receptor antagonists, prolonged blockade is often expected to result in an upregulation of the target receptors. nih.gov However, the regulation of serotonin receptors can be complex and sometimes deviates from this general principle. nih.gov Research into the long-term effects of this compound has revealed notable adaptive changes, particularly within the serotonin receptor system.

Studies investigating the chronic effects of this compound have demonstrated a paradoxical downregulation of certain serotonin receptor subtypes. nih.govwikipedia.org In research conducted on mice, chronic treatment with this compound, a serotonin antagonist with high affinity for both 5-HT1 and 5-HT2 receptors, led to a selective and dose-dependent decrease in 5-HT2 receptors in the cerebral cortex. nih.gov This finding is contrary to the typical supersensitization response observed with antagonists in other neurotransmitter systems, such as the dopaminergic and beta-adrenergic systems. nih.gov

The effect was specific to the 5-HT2 serotonergic receptor. nih.gov The density of 5-HT1 receptors, as measured by the binding of radiolabeled serotonin in the cerebral cortex, hippocampus, and hypothalamus, was not influenced by the same chronic this compound treatment. nih.gov Furthermore, the D2 dopaminergic receptor density in the caudate nucleus also remained unaffected, highlighting the selectivity of this adaptive change. nih.gov The mechanisms underlying this antagonist-induced downregulation are not fully elucidated but may involve increased receptor degradation or alterations in gene transcription or translation. ucdavis.edu

In addition to changes in receptor density, this compound may also influence the formation of receptor complexes. For instance, investigations into 5-HT1A receptors have shown that the formation of receptor homodimers can be modulated by specific ligands. mdpi.com While agonists have been observed to enhance this dimerization, the antagonist this compound has been found to diminish it. mdpi.com

The following table summarizes the key findings from a study on the effects of chronic this compound administration on serotonin receptor density in the mouse brain.

Table 1: Effects of Chronic this compound Treatment on Serotonin Receptor Density in Mouse Brain

Receptor Subtype Brain Region Effect on Receptor Density
5-HT1 Cerebral Cortex No significant change nih.gov
5-HT1 Hippocampus No significant change nih.gov
5-HT1 Hypothalamus No significant change nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Serotonin (5-HT)

Iii. Cellular and Subcellular Signaling Pathways

G Protein-Coupled Receptor (GPCR) Signal Transduction Mechanisms

GPCRs are integral membrane proteins that, upon ligand binding, undergo conformational changes. These changes facilitate the dissociation and activation of heterotrimeric G proteins into their constituent Gα and Gβγ subunits. nih.gov Both of these dissociated subunits are then capable of activating or inhibiting a variety of downstream effector proteins, thereby propagating the signal within the cell. nih.govidrblab.net The Gαq/11 family of G proteins is frequently implicated in the signaling pathways activated by these receptors. idrblab.net

A primary signal transduction mechanism initiated by Gαq/11-coupled GPCRs involves the activation of Phospholipase C (PLC). idrblab.netnih.govnih.govguidetopharmacology.org Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). idrblab.netnih.govguidetopharmacology.org

As an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, Methysergide directly inhibits the activation of PLC pathways that would otherwise be mediated by these receptors. wikipedia.orgnih.govnih.govuni.lunih.gov For instance, research has demonstrated that this compound can inhibit the synergistic effect of serotonin (B10506) and the calcium ionophore A23187 on human platelet aggregation, a process mediated by PLC/Ca2+ and phosphatidylinositol 3-kinase (PI 3-kinase) signaling pathways. lipidmaps.org

Table 1: Key Components of the Phospholipase C Pathway

ComponentRolePubChem CID (if applicable)
G Protein-Coupled Receptor (GPCR)Binds ligand, activates G proteinN/A
Gαq/11 subunitActivates Phospholipase CN/A
Phospholipase C (PLC)Enzyme that hydrolyzes PIP2N/A
Phosphatidylinositol 4,5-bisphosphate (PIP2)Substrate for PLC hydrolysis24742074 nih.gov
Diacylglycerol (DAG)Second messenger, activates Protein Kinase C151838 h-its.org
Inositol 1,4,5-trisphosphate (IP3)Second messenger, triggers Ca2+ release from intracellular stores439456 lipidmaps.org

Following the hydrolysis of PIP2, IP3 plays a critical role in the phosphatidylinositol-calcium second messenger system. IP3 binds to specific receptors, known as IP3 receptors, located on the membrane of the endoplasmic reticulum. idrblab.netnih.govguidetopharmacology.org This binding event triggers the rapid release of calcium ions (Ca2+) from these intracellular stores into the cytoplasm, leading to a transient increase in cytosolic Ca2+ levels. idrblab.netnih.govguidetopharmacology.org Concurrently, DAG, in conjunction with the elevated intracellular calcium concentration, activates Protein Kinase C (PKC), a crucial enzyme involved in various cellular processes. nih.govguidetopharmacology.org

This compound's antagonistic effects at 5-HT2A, 5-HT2B, and 5-HT2C receptors directly modulate these calcium-dependent pathways. wikipedia.orgnih.govuni.lunih.gov For instance, studies have shown that this compound can block the potentiating effect of serotonin on chloride currents in Xenopus oocytes, a response mediated by the phosphatidylinositol second messenger system and subsequent Ca2+ release. uni-freiburg.de

Phospholipase C Activation Pathways

Beta-Arrestin Signaling Pathway Modulations

Beyond G protein coupling, GPCRs also engage with Beta-arrestin (β-arrestin) family members, which serve to inhibit G protein-dependent signaling and concurrently mediate the activation of alternative, G protein-independent signaling pathways. nih.govuni.lu Following agonist binding and subsequent phosphorylation of GPCRs by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment is a key step in the desensitization of G protein-dependent signaling and facilitates receptor internalization from the plasma membrane. idrblab.netuni.lu

However, β-arrestins are not merely negative regulators of G protein signaling; they can also act as scaffolds, initiating their own distinct signaling cascades through GPCR-β-arrestin complexes. These pathways can promote the activation of various downstream effectors, including mitogen-activated protein kinases (MAPKs) such as JNK and ERK, as well as the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. uni.lu

This compound, as a 5-HT2B receptor antagonist, influences β-arrestin recruitment differently than agonists. nih.gov While certain drugs, such as lysergic acid diethylamide (LSD), are known as β-arrestin-biased agonists at 5-HT2A/B receptors, this compound's active metabolite, methylergonovine (B92282), is a potent 5-HT2B receptor agonist that does recruit β-arrestin2. nih.gov This highlights the complex and potentially biased signaling profiles of ergoline (B1233604) derivatives.

Table 2: Beta-Arrestin Signaling Pathway Overview

ComponentRole
GPCRsRecruit β-arrestins upon phosphorylation
GPCR Kinases (GRKs)Phosphorylate activated GPCRs, facilitating β-arrestin binding
Beta-ArrestinsInhibit G protein signaling; mediate G protein-independent pathways
Downstream EffectorsActivated by β-arrestin complexes (e.g., JNK, ERK, PI3K/Akt)

Downstream Effector System Interactions

The activation or inhibition of GPCRs by compounds like this compound ultimately translates into modulated activity of various downstream effector systems. The Gα and Gβγ subunits, once dissociated from the heterotrimeric G protein, directly interact with and regulate a wide range of intracellular effector proteins. These effectors include, but are not limited to, nucleotide cyclases, various phospholipases (beyond PLC), and kinases, leading to a diverse array of cellular responses. nih.govidrblab.net

This compound's antagonistic actions at specific serotonin receptors, particularly 5-HT2A, 5-HT2B, and 5-HT2C, directly impact the activation or inhibition of these downstream pathways. wikipedia.orgnih.govuni.lu These receptors are involved in numerous physiological processes, including platelet aggregation, smooth muscle contraction, and the modulation of mood and perception. nih.govuni.lu For instance, this compound has been shown to reduce responses to 5-HT in the cranial circulation, indicating its effect on downstream vascular responses relevant to its anti-migraine properties. The specific downstream effectors influenced depend on the particular GPCR subtype and the cellular context.

Iv. Structure Activity Relationship Sar Investigations of Methysergide and Analogues

Elucidation of Key Structural Determinants for Receptor Binding

Methysergide's core ergoline (B1233604) scaffold is crucial for its interaction with serotonin (B10506) receptors. A fundamental interaction observed across many 5-HT receptors for ergoline class drugs, including this compound, is the formation of a salt bridge between the charged nitrogen of the ligand and a conserved aspartate residue, specifically D1293.32 (or D1353.32 in some contexts) located within the orthosteric binding pocket (OBP) of the receptor wikipedia.orgwikipedia.org. This interaction is present in all 5-HT receptors and is considered a primary anchor point for ligand binding wikipedia.org.

Beyond this initial electrostatic interaction, the indole (B1671886) moiety of the ergoline scaffold, common to serotonin and many of its derivatives, engages in further crucial interactions within the receptor's binding pocket. Residues such as T1403.37 and A2255.46 (Ballesteros-Weinstein numbering) have been identified as key determinants for receptor activation and ligand binding wikipedia.orgwikipedia.orgfishersci.ptnih.gov. These residues form hydrogen bonds and van der Waals interactions with the indole group of ergolines, influencing the ligand's precise orientation and the resulting receptor conformation wikipedia.orgwikipedia.org. The OBP, located deep within the seven-transmembrane core of the receptor, exhibits a high degree of conservation among human 5-HT G protein-coupled receptors (GPCRs), underscoring its importance for native ligand recognition wikipedia.org.

Impact of Functional Group Modifications on Receptor Selectivity

A significant aspect of this compound's SAR lies in the impact of a single functional group modification: the N(1)-methyl group. This compound (PubChem CID: 9681) is a prodrug that is rapidly metabolized in humans to methylergometrine (also known as methylergonovine (B92282), PubChem CID: 8226) nih.gov. This metabolic conversion involves the N-demethylation of this compound nih.gov. The presence or absence of this methyl group at the N(1) position of the indole ring profoundly influences the pharmacological profile, particularly at the 5-HT2B receptor.

While methylergometrine acts as a potent agonist at the 5-HT2B receptor, this compound functions as an antagonist at this same receptor subtype wikipedia.orgfishersci.ptnih.gov. Structural studies, including crystal structures of the 5-HT2B receptor bound to both methylergometrine and this compound, have provided insights into this differential activity wikipedia.orgfishersci.ptnih.gov. The N(1)-methyl group of this compound is oriented towards the T1403.37 and A2255.46 residues within the orthosteric binding pocket nih.gov. This methyl group is hypothesized to cause steric hindrance, pushing outward on transmembrane helix V (TM5) of the receptor fishersci.pt. This outward push prevents the conformational changes necessary for receptor activation, thereby conferring antagonistic properties to this compound fishersci.ptnih.gov. In contrast, methylergometrine, lacking this N(1)-methyl group, can establish interactions with T1403.37 and A2255.46, facilitating the active receptor conformation wikipedia.orgwikipedia.org.

Research findings have demonstrated this difference in efficacy:

CompoundReceptorActivity TypeEC50 / IC50 (nM)Emax (%)Reference
5-HT5-HT2BRAgonist1.4100 wikipedia.orgnih.gov
Methylergometrine5-HT2BRAgonist3166 wikipedia.orgnih.gov
This compound5-HT2BRAntagonist2.4 (IC50)- wikipedia.orgnih.gov

Note: EC50 refers to the half-maximal effective concentration for agonists, while IC50 refers to the half-maximal inhibitory concentration for antagonists.

Further studies involving mutations at these key residues corroborate their role in modulating efficacy. For instance, an A225G5.46 mutation in the 5-HT2B receptor has been shown to restore Gq agonism and β-arrestin2 recruitment for this compound, suggesting that the mutation creates space to accommodate this compound's N(1)-methyl group, allowing for agonist-like activity fishersci.ptnih.gov. This highlights the critical role of specific amino acid residues in the binding pocket in determining the pharmacological outcome of ligand-receptor interactions.

Other ergoline derivatives and related compounds also exhibit varied selectivity based on their structural modifications. For example, in the context of lysergamide (B1675752) derivatives, alkyl substitutions at the N6-position and additions at the N1-position of the indole ring have been explored. While smaller alkyl groups at N6 (e.g., ethyl, n-propyl, allyl) may maintain or decrease LSD-like activity, bulkier substituents like isopropyl and n-butyl have been shown to reduce activity. Similarly, "simplified" or "partial ergolines" like RU-27849, which are conformationally constrained tryptamine (B22526) analogues, demonstrate varying affinities for 5-HT1, 5-HT1A, and 5-HT2 receptors, with a 6-methoxy derivative showing significantly higher affinity.

Design and Pharmacological Characterization of this compound Derivatives

The understanding of this compound's SAR, particularly its prodrug nature and the impact of the N(1)-methyl group, has informed the design and characterization of various ergoline derivatives. The fact that methylergometrine is the primary active metabolite mediating this compound's anti-migraine actions, and that it is a potent agonist at 5-HT1B and 5-HT1D receptors, has guided research into compounds targeting these specific subtypes nih.gov.

The design of novel ergoline analogues often involves modifying the core tetracyclic scaffold or the side chain to achieve desired receptor selectivity and efficacy. For instance, the exploration of "partial ergolines" aims to simplify the complex ergoline structure while retaining or enhancing specific receptor interactions. LY-178210, a tricyclic partial ergoline, was characterized as a selective and potent 5-HT1A receptor partial agonist with a Ki of 0.67 nM, demonstrating high selectivity over other 5-HT receptor subtypes. This indicates that specific structural truncations or modifications can lead to improved selectivity profiles.

Pharmacological characterization of these derivatives typically involves:

Radioligand Binding Assays: To determine the affinity (Ki) of the compound for various serotonin receptor subtypes. This helps quantify how strongly a compound binds to a particular receptor.

Functional Assays (e.g., Calcium Flux Assays, cAMP accumulation): To assess the intrinsic activity of the compound (agonist, partial agonist, or antagonist) and its potency (EC50 or IC50). For example, Gq-mediated calcium flux activity is commonly used for 5-HT2 receptors wikipedia.orgnih.gov.

Mutagenesis Studies: To identify key amino acid residues involved in ligand binding and receptor activation, by observing how mutations affect the compound's affinity and efficacy fishersci.ptnih.gov.

Crystallography and Cryo-EM: To provide atomic-level insights into the binding modes of ligands and the conformational changes induced in the receptor wikipedia.orgwikipedia.orgfishersci.ptnih.gov.

The ongoing research into this compound and its analogues continues to deepen the understanding of ergoline-receptor interactions, paving the way for the rational design of new compounds with tailored pharmacological properties.

V. Preclinical Pharmacological Research Methodologies and Models

In Vitro Assay Systems for Receptor Characterization

In vitro methods are fundamental in pharmacology for characterizing the interaction of a drug with its molecular targets in a controlled environment, free from the complexities of a whole organism. biobide.com For methysergide, these assays have been pivotal in defining its profile as a serotonergic agent with broad activity across multiple 5-hydroxytryptamine (5-HT) receptor subtypes.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for specific receptors. unc.edu These assays utilize a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the extent to which an unlabeled compound, such as this compound, can displace it from the receptor. This displacement is indicative of the compound's binding affinity, often expressed as a Ki or KD value. eur.nl

Studies have demonstrated that this compound binds with varying affinities to a range of 5-HT receptors. europa.eu For instance, radioligand binding assays have been performed using cloned human 5-HT receptors expressed in cell lines like COS-7 or HEK293 cells. ahajournals.orgguidetopharmacology.org Research has shown that this compound has a notable affinity for 5-HT1, 5-HT2, and 5-HT7 receptors. eur.nlresearchgate.net Specifically, it has been identified as having nanomolar affinity for both 5-HT1 and 5-HT2 receptors. nih.gov In studies using [3H]-ketanserin as the radioligand, this compound's affinity for 5-HT2A receptors has been characterized. researchgate.net Similarly, its interaction with 5-HT2B and 5-HT2C receptors has been examined using [3H]mesulergine. researchgate.net

Table 1: this compound Receptor Binding Affinities (Ki values)

Receptor Subtype Species Radioligand Ki (nM) Reference
5-HT2A Rat [3H]spiperone - nih.gov
5-HT2B Human - - ahajournals.org
5-HT2C Human - - ahajournals.org
5-HT7 Human - - eur.nl

This table is for illustrative purposes and includes hypothetical data based on literature findings. Specific Ki values can vary depending on the experimental conditions.

Beyond simple binding, cell-based functional assays provide insights into whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). nih.gov These assays typically involve genetically engineered cell lines that express a specific receptor and a reporter system that measures the downstream signaling events upon receptor activation or inhibition.

For this compound, functional assays have revealed a complex pharmacological profile. It acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. drugbank.com For example, in CHO-K1 cells stably expressing the human 5-HT2B receptor, this compound demonstrated antagonist activity with an IC50 of 1.4 nM. eurofinsdiscovery.com In contrast, it has been shown to be a partial agonist at the 5-HT2B receptor in some systems and a weak partial agonist at the 5-HT2C receptor. ahajournals.org Furthermore, this compound has been identified as an agonist at 5-HT1A receptors. drugbank.com Functional assays measuring calcium flux in CHO-K1 cells expressing the human 5-HT5A receptor showed this compound to have an IC50 of 0.42µM. eurofinsdiscovery.com In blowfly salivary glands, which express 5-HT2α and 5-HT7 receptors, this compound was found to selectively antagonize the 5-HT2α receptor. plos.org

Table 2: Functional Activity of this compound in Cell-Based Assays

Receptor Subtype Cell Line Assay Type Functional Activity IC50/EC50 Reference
5-HT2B CHO-K1 IP1 Accumulation Antagonist 1.4 nM (IC50) eurofinsdiscovery.com
5-HT5A CHO-K1 Calcium Flux Antagonist 0.42 µM (IC50) eurofinsdiscovery.com
5-HT2α HEK 293 Calcium Mobilization Antagonist - plos.org
5-HT7 flpTM cAMP Accumulation Antagonist - plos.org

This table is for illustrative purposes and includes hypothetical data based on literature findings. Specific values can vary depending on the experimental conditions.

Isolated tissue preparations, or ex vivo assays, bridge the gap between cellular assays and whole-animal studies. These experiments use isolated organs or tissues, such as blood vessels or sections of the gastrointestinal tract, to study the physiological response to a drug in a more integrated system. nih.gov

This compound has been extensively studied in various isolated tissue models. For instance, its effects on the contractility of vascular smooth muscle have been investigated in preparations like the rabbit aorta, rat jugular vein, and rat caudal artery. nih.gov In the rabbit aorta, this compound demonstrated surmountable, competitive antagonism of 5-hydroxytryptamine (5-HT)-induced contractions. nih.gov In studies on guinea-pig isolated ileum, colon, and vagus nerve, this compound did not antagonize responses mediated by 5-HT3 receptors. nih.gov In the canine antral longitudinal muscle, this compound was shown to block both excitatory and inhibitory components of the 5-HT response. nih.gov Furthermore, in the mouse isolated ileum, contractile responses to 5-HT were studied in the presence of this compound to isolate the effects of 5-HT3 receptors. nih.gov

Cell-Based Functional Assays

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a drug. fda.gov These models allow researchers to study drug effects within the context of a living organism, providing insights into its therapeutic potential and potential side effects.

Given this compound's action on 5-HT receptors, which are abundant in the central nervous system, various CNS models have been employed to study its effects. drugbank.commdpi.com Animal models of migraine have been particularly relevant. mdpi.comnih.gov For example, the nitroglycerin-induced hyperalgesia model in mice is used to mimic migraine-like pain, and the effects of potential anti-migraine drugs can be assessed. mdpi.com

Studies in mice have shown that chronic treatment with this compound can lead to a dose-dependent decrease in 5-HT2 receptors in the cerebral cortex, suggesting a potential mechanism for its long-term effects. nih.gov In a model of neuropathic pain in rats, pre-treatment with this compound was found to antagonize the inhibitory effect of a 5-HT2A receptor antagonist on hyperalgesia. researchgate.net In a writhing test in mice, an experimental model for pain, this compound did not affect the antinociceptive effects of a hop extract, suggesting the extract's mechanism is not mediated by serotonergic receptors. In the medicinal leech, injections of this compound reduced sensitization to non-nociceptive stimuli induced by electroshock, indicating a role for serotonin (B10506) in this process. biologists.com

This compound's effects on peripheral systems have also been investigated using various animal models. For example, its impact on the gastrointestinal system has been studied in rabbits, where it failed to influence the contractile action of certain plant extracts on the intestine. bioline.org.br In opossums, this compound was used to investigate the complex effects of 5-HT on the lower esophageal sphincter, revealing that it could convert a contractile response to an inhibitory one. nih.gov

In a rat model of itch induced by serotonin, intradermal injection of this compound was shown to inhibit scratching behavior, demonstrating its peripheral antagonist activity at 5-HT receptors. semanticscholar.org Studies on the peripheral 5-HT2-like receptors have utilized various antagonists, including this compound, to classify these receptors in different vascular tissues. nih.gov

Neurotransmission Modulation Models

In preclinical research, this compound is utilized in various models to investigate the modulation of neurotransmission, particularly focusing on the influence of the serotonergic system on other signaling pathways. These models are crucial for dissecting the complex communication between neurons and understanding how this can be pharmacologically altered.

One prominent area of study is the modulation of inhibitory neurotransmission. In models using prefrontal cortical neurons, this compound has been instrumental in demonstrating the serotonergic modulation of γ-aminobutyric acid (GABA)ergic signaling. For instance, research has shown that serotonin can inhibit GABAA receptor currents. The application of this compound, a nonselective 5-HT receptor antagonist, abolishes this inhibition, confirming that the effect is mediated by serotonin receptors. nih.gov This model allows researchers to explore the cellular mechanisms by which serotonin, a powerful modulator of emotional processes, impacts the brain's primary inhibitory system. nih.gov

Animal models are also employed to study these interactions at a systemic level. In anesthetized cats, this compound has been used to probe the interplay between serotonergic and GABAergic systems in the regulation of the central sympathetic nervous system. nih.gov In these studies, this compound, acting as a serotonin antagonist, reduces sympathetic nerve activity. nih.gov The introduction of a GABA antagonist, picrotoxin, was found to diminish the inhibitory effect of this compound, suggesting a tonic GABAergic inhibition of serotonergic pathways that excite the sympathetic system. nih.gov

Furthermore, genetic animal models, such as zebrafish mutants for conditions like Dravet syndrome, serve as platforms to study how modulating the serotonergic system can impact disease phenotypes. acs.org While not always using this compound directly, these models are based on the principle of serotonergic modulation that compounds like this compound helped to elucidate, opening new avenues for developing therapeutics that target neurotransmitter systems. acs.org

The table below summarizes representative preclinical models where this compound has been used to study the modulation of neurotransmission.

Model System Research Focus Key Finding with this compound Reference(s)
Prefrontal Cortical Neurons (in vitro)Modulation of GABAergic transmissionThis compound blocks the serotonin-mediated inhibition of GABAA receptor currents, confirming the effect is mediated by 5-HT receptors. nih.gov
Anesthetized Cat (in vivo)GABA-serotonin interaction in sympathetic pathway regulationThe inhibitory effect of this compound on sympathetic nerve activity is reduced by a GABA antagonist, suggesting a GABAergic-serotonergic link. nih.gov
Rat Uterus (in vitro)Antagonism of serotonin effectsThis compound demonstrates potent antagonism of serotonin's effects on smooth muscle tissue. rxlist.com rxlist.com

This compound as a Pharmacological Research Tool

This compound's complex pharmacodynamic profile, characterized by its antagonist and partial agonist activities at various serotonin receptors, makes it a valuable tool in pharmacological research. merckmillipore.comwikipedia.org It is actively used in both in vivo and in vitro experiments to dissect the roles of the serotonergic system. merckmillipore.com

Probing Serotonergic System Function

As a classic serotonin antagonist, particularly at 5-HT2 receptors, this compound is frequently used to block specific serotonergic pathways, thereby revealing their function. merckmillipore.comdrugbank.com For example, studies in rat brains used this compound to antagonize the inhibition of striatal neurons evoked by stimulating the dorsal raphe nucleus, which suggested that serotonin mediates this particular neuronal system. cambridge.org Its ability to inhibit the effects of serotonin has been demonstrated in various tissues, including the rat uterus and in cardiovascular models in dogs. rxlist.com

This compound also acts as a partial agonist at 5-HT1A receptors and an agonist at other 5-HT1 receptors. merckmillipore.comwikipedia.orgnih.gov This dual activity allows researchers to investigate the differential roles of various serotonin receptor subtypes. For instance, in studies of opioid withdrawal, this compound was used to explore the contribution of the serotonin system to withdrawal symptoms. nih.gov Its administration in preclinical models was shown to decrease certain withdrawal behaviors like burrowing and jumping, highlighting the complex role of serotonin receptors in opioid dependence. nih.gov

The utility of this compound extends to behavioral pharmacology. By administering this compound, researchers can assess the contribution of the serotonergic system to various behaviors. For example, it has been used in studies on memory and learning to investigate the interaction between the serotonergic and other neurotransmitter systems. nih.gov

Investigating Neurotransmitter System Interactions

A key application of this compound in preclinical research is the elucidation of the complex interactions between the serotonergic system and other major neurotransmitter systems, including the dopaminergic, GABAergic, and cholinergic systems.

Serotonin-Dopamine Interactions: Preclinical studies provide substantial evidence for a modulatory relationship between serotonin and dopamine (B1211576). Research using this compound has shown that serotonin pathways can have an inhibitory influence on dopaminergic transmission. cambridge.org In rat models, the electrical stimulation-evoked inhibition of striatal neurons is antagonized by this compound, indicating a serotonergic modulation of this dopamine-rich brain region. cambridge.org Further studies have demonstrated that serotonin has inhibitory effects on the release of dopamine from terminals in the striatum. cambridge.org In a different paradigm, this compound was found to intensify amphetamine-induced excitation in mice, suggesting that blocking serotonergic activity can enhance the effects of a dopamine-releasing agent. nih.gov There is also evidence from human studies that this compound may influence hormone release through a dopaminergic mechanism, further underscoring its utility in probing this interaction. nih.gov

Serotonin-GABA Interactions: The interaction between serotonin and the GABA system is critical for regulating neuronal excitability. This compound has been a key tool in exploring this relationship. In studies on prefrontal cortex neurons, this compound blocks the serotonin-induced inhibition of GABAA currents, directly demonstrating a functional link. nih.gov At a network level, research in anesthetized cats showed that the sympatho-inhibitory effect of this compound was counteracted by the GABA antagonist picrotoxin. nih.gov This finding points to an interaction where GABAergic neurons may tonically inhibit excitatory serotonergic pathways. nih.gov Serotonin can modulate GABA release through various receptor subtypes, and tools like this compound are essential for differentiating these effects. nih.gov

Serotonin-Acetylcholine Interactions: The interplay between the serotonergic and cholinergic systems has been investigated in the context of cognitive functions like memory. In a study using a working memory task in rats, the co-administration of this compound and the cholinergic antagonist scopolamine (B1681570) was examined. nih.gov While this compound alone did not impair response accuracy, scopolamine's impairing effect on choice accuracy was significantly less pronounced in rats whose serotonergic system had been depleted, suggesting a complex modulatory interaction. nih.gov In another study investigating the effects of MDMA on acetylcholine (B1216132) release in the rat striatum, this compound was used to confirm that the observed increase in acetylcholine was not mediated by 5-HT2 receptors. nih.gov

The table below provides a summary of research findings on neurotransmitter interactions involving this compound.

Interacting System Model/Method Key Finding with this compound Reference(s)
Dopamine Electrical stimulation in rat striatumThis compound antagonizes the inhibition of striatal neurons, suggesting serotonergic modulation of the dopaminergic system. cambridge.org
Amphetamine-induced excitation in miceThis compound intensifies d-amphetamine-induced excitation, indicating that reduced serotonergic activity enhances the effect. nih.gov
GABA Whole-cell patch-clamp in prefrontal cortical neuronsThis compound abolishes serotonin-mediated inhibition of GABAA currents. nih.gov
Sympathetic nerve recording in anesthetized catsThe effect of this compound on sympathetic activity is reduced by a GABA antagonist (picrotoxin). nih.gov
Acetylcholine Continuous non-matching-to-sample task in ratsThe combination of this compound and scopolamine did not produce effects different from scopolamine alone on response accuracy. nih.gov
In vitro perfusion of rat striatal slicesThis compound did not block MDMA-induced acetylcholine release, indicating the effect is not mediated via 5-HT2 receptors. nih.gov

Vi. Comparative Pharmacology of Methysergide Within the Ergot Alkaloid Class

Distinguishing Pharmacological Profiles from Other Ergoline (B1233604) Derivatives

Methysergide is a semisynthetic derivative of ergometrine. nih.gov A key aspect of its pharmacology is its metabolism in humans to methylergometrine (methylergonovine), which circulates at significantly higher levels and acts as a more potent vasoconstrictor than the parent drug. wikipedia.orgihs-headache.org

The receptor binding profile of this compound is characterized by mixed agonistic and antagonistic activities at serotonin (B10506) receptors. It functions as an agonist, including a partial agonist, at certain 5-HT1 receptor subtypes, specifically 5-HT1A, and an agonist at 5-HT1B and potentially 5-HT1D receptors. wikipedia.orgnih.govihs-headache.org In contrast, this compound acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. wikipedia.orgnih.govihs-headache.orgwikipedia.orgeuropa.eu This antagonistic action extends to the effects of serotonin in blood vessels and gastrointestinal smooth muscle. wikipedia.orgnih.gov Notably, this compound is described as possessing few of the properties typically associated with other ergot alkaloids. wikipedia.orgnih.govdrugbank.com

Its active metabolite, methylergometrine, presents a broader, non-selective agonistic profile across most serotonin receptors, encompassing both 5-HT1 and 5-HT2 subgroups. wikipedia.org Unlike this compound, methylergometrine also exhibits dopaminergic activity. ihs-headache.org

When compared to other prominent ergot alkaloids like ergotamine and dihydroergotamine (B1670595) (DHE), distinctions emerge. Ergotamine and DHE, similar to this compound, act as agonists at 5-HT1B, 5-HT1D, and 5-HT1F receptors. eur.nlresearchgate.netdrugbank.com However, the vasoconstrictor effect mediated by the 5-HT1B receptor, which is characteristic of this compound, is less potent and efficacious compared to that of ergotamine or sumatriptan (B127528). ihs-headache.org An important pharmacological distinction is that DHE does not appear to be linked to 5-HT2B-induced fibrosis, a phenomenon observed with this compound and ergotamine. eur.nl Furthermore, ergot alkaloids, including ergotamine, generally exert more potent vasoconstrictive effects on peripheral arteries compared to the triptan class of drugs. researchgate.net

Another ergoline derivative, bromocriptine, differs significantly from this compound in its primary mechanism of action. Bromocriptine is a dopamine (B1211576) agonist, specifically a selective D2 and D3 dopamine receptor agonist, utilized in conditions such as Parkinson's disease and hyperprolactinemia. wikipedia.orgfishersci.ptnih.gov This contrasts with this compound's predominant serotonergic activity, with dopaminergic effects largely attributed to its metabolite. ihs-headache.org

This compound also shares a structural relationship with lysergic acid diethylamide (LSD), both being ergoline alkaloids. nih.govnih.govnih.gov However, their pharmacological profiles diverge significantly, particularly concerning 5-HT2A receptor interactions. While LSD is known for its activity at 5-HT2A receptors, this compound acts as an antagonist at this receptor subtype. wikipedia.orgnih.govwikipedia.orgresearchgate.net

Table 1: Comparative Receptor Activity of this compound and Select Ergot Alkaloids

CompoundClassPrimary Receptor AgonismPrimary Receptor AntagonismOther Key Actions
This compound Ergoline Alkaloid5-HT1A (partial), 5-HT1B, 5-HT1D (possible) wikipedia.orgnih.govihs-headache.org5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 wikipedia.orgnih.govihs-headache.orgwikipedia.orgeuropa.euAntagonizes serotonin in smooth muscle wikipedia.orgnih.gov
Methylergometrine Ergoline AlkaloidNon-selective 5-HT1, 5-HT2; 5-HT2A, 5-HT2B (partial) wikipedia.org-More potent vasoconstrictor, dopaminergic activity wikipedia.orgihs-headache.org
Ergotamine Ergot Alkaloid5-HT1B, 5-HT1D, 5-HT1F eur.nlresearchgate.netdrugbank.com-Potent vasoconstrictor on peripheral arteries researchgate.net
Dihydroergotamine Ergot Alkaloid5-HT1B, 5-HT1D, 5-HT1F eur.nlresearchgate.netdrugbank.com-Not associated with 5-HT2B-induced fibrosis eur.nl
Bromocriptine Ergoline DerivativeD2, D3 Dopamine Receptors wikipedia.orgfishersci.pt-Inhibits prolactin secretion nih.gov
LSD Ergoline Alkaloid5-HT2A (agonist) researchgate.net-Hallucinogenic properties nih.gov

Comparison with Serotonergic Modulators and Antagonists

This compound's role as a serotonergic modulator places it in comparison with other drugs that interact with serotonin receptors.

Cyproheptadine (B85728), a first-generation antihistamine, shares some antiserotonergic properties with this compound. Both compounds are known as serotonin antagonists and can diminish the pharmacological effects of highly serotonergic agents. wikipedia.orgdrugs.comdrugs.com However, cyproheptadine's profile is broader, as it also blocks histamine (B1213489) H1 receptors and exhibits anticholinergic and calcium-channel blocking actions. wikipedia.orgwikipedia.orgnih.gov Specifically, cyproheptadine is a potent competitive antagonist of both serotonin and histamine receptors, while this compound is a 5-HT2A antagonist and a nonselective 5-HT1 receptor blocker. wikipedia.orgnih.gov Both have been utilized in migraine prophylaxis. nih.gov

The advent of the triptan class of drugs, exemplified by sumatriptan, marked a significant shift in migraine treatment, largely superseding this compound. nih.gov Sumatriptan is characterized as a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. wikipedia.orgmims.comwikipedia.orgnih.gov While this compound also demonstrates agonist activity at 5-HT1B and potentially 5-HT1D receptors, nih.govihs-headache.orgeur.nlresearchgate.netdrugbank.com sumatriptan's selectivity is a key differentiator, as it has no significant activity at other 5-HT receptor types (5-HT2 to 5-HT7) or a wide array of other non-5-HT receptors. eur.nl The development of sumatriptan was, in part, incentivized by the understanding of 5-HT1-like receptors where this compound showed agonist activity. ihs-headache.org The vasoconstrictor effect of sumatriptan is more pronounced than that of this compound. ihs-headache.org

Table 2: Comparative Receptor Activity of this compound and Select Serotonergic Modulators/Antagonists

CompoundClassPrimary Receptor AgonismPrimary Receptor AntagonismOther Key Actions
This compound Ergoline Alkaloid, Serotonin Antagonist5-HT1A (partial), 5-HT1B, 5-HT1D (possible) wikipedia.orgnih.govihs-headache.org5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 wikipedia.orgnih.govihs-headache.orgwikipedia.orgeuropa.euAntagonizes serotonin in smooth muscle wikipedia.orgnih.gov
Cyproheptadine First-generation Antihistamine, Serotonin Antagonist-5-HT2A, H1 Histamine Receptors wikipedia.orgwikipedia.orgnih.govAnticholinergic, calcium-channel blocking actions wikipedia.orgnih.gov
Sumatriptan Triptan, Selective 5-HT1 Agonist5-HT1B, 5-HT1D wikipedia.orgmims.comwikipedia.orgnih.gov-Potent vasoconstrictor, minimal activity at other 5-HT receptors eur.nl

Vii. Advanced Topics in Methysergide Research

Theoretical Models of Methysergide's Systemic Actions

Theoretical models of this compound's systemic actions primarily revolve around its diverse interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors and its nature as a prodrug. This compound acts as a mixed agonist and antagonist across different 5-HT receptor subtypes nih.govwikipedia.org. Specifically, it functions as an agonist at 5-HT1 receptors, including a partial agonist at the 5-HT1A receptor nih.govwikipedia.org. Conversely, it demonstrates antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors nih.govwikipedia.orgguidetoimmunopharmacology.org.

A crucial aspect of its systemic action is its metabolism into methylergometrine (methylergonovine), which circulates at significantly higher levels than the parent compound during therapy nih.gov. Unlike this compound, methylergometrine is a non-selective agonist for most 5-HT receptors, encompassing both 5-HT1 and 5-HT2 subgroups nih.gov. The antimigraine efficacy of this compound is thought to be linked to its 5-HT2B receptor antagonism, while its active metabolite, methylergometrine, contributes through agonism at 5-HT1B and 5-HT1D receptors nih.govwikipedia.orgmims.com.

Research findings highlight the complex regulatory responses induced by this compound. For instance, chronic administration of this compound in mice leads to a selective and dose-dependent decrease in serotonin-2 receptors in the cerebral cortex, a response atypical for receptor antagonists. This observation suggests that in vivo, this compound may exert additional presynaptic effects on serotonin uptake or release, indicating a more nuanced systemic modulation than simple receptor blockade.

Table 1: this compound Receptor Binding Profile

Receptor SubtypeActionReference
5-HT1AAgonist (partial) nih.govwikipedia.org
5-HT1BAgonist (via methylergometrine) nih.govmims.com
5-HT1DAgonist (via methylergometrine) nih.govmims.com
5-HT2AAntagonist nih.govwikipedia.orgguidetoimmunopharmacology.org
5-HT2BAntagonist nih.govwikipedia.orgguidetoimmunopharmacology.orgwikipedia.org
5-HT2CAntagonist nih.govwikipedia.orgguidetoimmunopharmacology.org
5-HT7Antagonist nih.govwikipedia.orgguidetoimmunopharmacology.org
α2A-adrenergicInteraction nih.gov
α2B-adrenergicInteraction nih.gov
α2C-adrenergicInteraction nih.gov

Neurotransmitter System Cross-Talk Induced by this compound

The brain's intricate neuronal networks involve significant integration and modulation between various second messenger systems, resulting in extensive cross-talk among neurotransmitter systems. This compound's broad receptor binding profile suggests its capacity to induce such cross-talk.

Research has demonstrated this compound's interactions beyond the serotonergic system. In studies involving the anterior byssus retractor muscle of Mytilus, this compound was found to block relaxation in response to dopamine (B1211576) more effectively than certain other compounds, indicating an interaction with dopaminergic pathways. Furthermore, the combination of this compound with dopamine has been shown to increase the risk or severity of hypertension, suggesting a direct or indirect interaction between these two systems.

In the context of cellular signaling, studies using neuroblastoma cells have revealed that this compound, when combined with mesenchymal stem cell-derived conditioned medium, facilitates a "crosstalk inhibition" among 5-HT2AR, 5-HT7R, A2AR (adenosine 2A receptor), and CD73 guidetoimmunopharmacology.org. This specific cross-talk mechanism led to significant biological outcomes, including increased total apoptosis and mitochondrial membrane depolarization in these cells guidetoimmunopharmacology.org.

While chronic this compound treatment selectively downregulates serotonin-2 receptors in the cerebral cortex, it does not affect D-2 dopaminergic receptors in the caudate nucleus, implying a selective yet complex modulatory effect on serotonin signaling that might involve presynaptic mechanisms. Additionally, central nervous system 5-HT2 serotonergic, muscarinic cholinergic, and opiate receptors are involved in controlling emesis activated by alpha-2 adrenergic agonists, and this compound can block these responses, highlighting its participation in broader central nervous system cross-talk. The antidepressant-like effects observed in some studies involving this compound were abolished by pretreatment with a non-selective dopamine receptor antagonist, further supporting its modulatory influence on dopaminergic systems.

Viii. Future Directions and Unexplored Avenues in Methysergide Research

Novel Receptor Interactions and Ligand Bias Studies

Methysergide exhibits a broad pharmacological profile, interacting with numerous serotonin (B10506) (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7, as well as α2-adrenergic receptors (α2A, α2B, α2C). It functions as an agonist at 5-HT1 receptors, notably a partial agonist at the 5-HT1A receptor, and as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. wikipedia.orgcaymanchem.comdrugbank.com

A key area for future exploration involves the concept of ligand bias, also known as functional selectivity. This phenomenon describes how different ligands binding to the same G protein-coupled receptor (GPCR) can selectively activate distinct intracellular signaling pathways. nih.govmdpi.com For this compound, understanding the precise ligand bias of both the parent compound and its active metabolite, methylergometrine (methylergonovine), is paramount. Methylergometrine, a partial agonist of 5-HT2A and 5-HT2B receptors, is formed rapidly in vivo and is considered responsible for mediating some of this compound's effects. wikipedia.orgnih.gov

Future research will focus on:

Detailed Receptor Activity Mapping: Employing advanced in vitro assays to precisely characterize the binding affinities and functional selectivity of this compound and its metabolites across the entire spectrum of their interacting receptors. This includes investigating the specific molecular moieties and receptor interactions that contribute to desired therapeutic effects versus unintended actions. neurology.orgneurology.org

Structural Determinants of Bias: Utilizing techniques such as crystallography in conjunction with biophysical and computational methods to delineate the molecular mechanisms of biased signaling. Studies on other GPCRs have indicated that interactions with specific transmembrane (TM) domains (e.g., TM7), the Na+-binding site, the NPxxY motif, and helix 8 (H8) can influence G protein/β-arrestin bias. mdpi.comresearchgate.net For instance, research on the 5-HT2B receptor with methylergonovine (B92282) and this compound has begun to illuminate orthosteric activation mechanisms, emphasizing the need for further understanding of how ligand interactions stabilize specific receptor conformations. nih.gov

Development of Biased Ligands: Applying insights from ligand bias studies to design novel compounds that retain the beneficial pharmacological activities of this compound while minimizing or eliminating undesirable pathway activation. The development of new chemical entities with optimized receptor profiles, such as XC101-D13H, serves as a precedent for this approach. neurology.orgneurology.org

The table below summarizes key receptor interactions of this compound:

Receptor SubtypeThis compound ActionReference
5-HT1APartial Agonist wikipedia.orgdrugbank.com
5-HT1BAgonist wikipedia.orgeur.nl
5-HT1DAgonist wikipedia.org
5-HT1EBinds wikipedia.orgcaymanchem.com
5-HT1FBinds wikipedia.orgcaymanchem.com
5-HT2AAntagonist wikipedia.orgcaymanchem.comdrugbank.com
5-HT2BAntagonist wikipedia.orgcaymanchem.comdrugbank.com
5-HT2CAntagonist wikipedia.orgcaymanchem.comdrugbank.com
5-HT7Antagonist wikipedia.orgdrugbank.com
α2-adrenergicInteracts wikipedia.org

Elucidating Unresolved Pharmacological Mechanisms

Despite decades of use, the precise pharmacological mechanisms underlying this compound's effects are not fully elucidated. While its antiserotonin properties are widely acknowledged, the complete picture of its therapeutic actions and the interplay with its metabolites remains an area of active investigation. drugbank.com

Key unresolved areas include:

Complex Receptor Interactions: Investigation into this compound's interactions with receptor heteromers, such as the reported complex between the 5-HT2A receptor and the metabotropic glutamate (B1630785) 2 receptor (mGluR2), could reveal novel signaling pathways. This complex has been shown to integrate ligand input and modulate G-protein dependent signaling, offering insights into how this compound might exert its effects beyond direct single-receptor binding. nih.gov

Modulation of Descending Systems: Preclinical studies have indicated that this compound may be involved in modulating descending serotonergic systems, contributing to antinociceptive effects. karger.com Further research is warranted to fully characterize these neural pathways and their contribution to this compound's actions.

Astrocyte Serotonin Receptors: The presence of 5-HT receptors on astrocytes in primary cultures and their modulation by this compound represents an unexplored avenue for understanding its central nervous system effects and potential therapeutic mechanisms. cdnsciencepub.com

Development of Advanced Preclinical Research Paradigms

The future of this compound research necessitates the adoption of advanced preclinical research paradigms that offer higher predictive validity and a more comprehensive understanding of its biological effects. Traditional in vitro and in vivo models can be augmented by more sophisticated approaches. nih.govnih.gov

Advanced preclinical research paradigms include:

Genetically Engineered and Patient-Derived Models: Utilizing genetically engineered mouse (GEM) models, GEM-derived allograft (GDA) models, or patient-derived mouse xenografts (PDX) allows for the evaluation of this compound's efficacy in more physiologically relevant contexts. cancer.govcancer.gov These models can provide insights into drug effects within complex biological systems.

Biomarker Discovery and Dynamic Systems Assessment: Integrating transcriptomics and metabolomics analyses to identify biomarkers of drug treatment effects will be crucial. This allows for a deeper understanding of the molecular changes induced by this compound, potentially revealing novel targets or pathways. cancer.gov

Advanced Imaging Technologies: Employing imaging modalities such as MRI, CT, and optical imaging to non-invasively monitor disease progression and the effects of this compound treatment in vivo. This provides longitudinal data and reduces the number of animals required for studies. cancer.gov

High-Throughput and Scalable Studies: Developing methodologies that improve the throughput and scalability of preclinical studies, coupled with the creation of interactive preclinical data management systems, will streamline research efforts and facilitate data analysis. cancer.gov

Combination Therapies: Exploring novel efficacious combination therapies involving this compound or its derivatives, based on a deeper understanding of its mechanisms and the pathophysiology of target conditions. cancer.gov

Computational and Systems Pharmacology Approaches

Computational (in silico) methods are transforming pharmacological research by providing powerful tools to accelerate drug discovery, optimize molecular properties, and predict drug behavior. researchgate.net These approaches offer significant advantages in terms of efficiency and cost compared to traditional experimental methods. nih.govbiorxiv.org

Future directions for this compound research leveraging computational and systems pharmacology include:

Predictive Modeling of Drug-Target Interactions: Utilizing computational techniques such as quantitative structure-activity relationships (QSAR), similarity searching, pharmacophore modeling, and molecular docking to predict novel drug-target interactions for this compound and its metabolites. This can help identify new potential therapeutic avenues or off-target effects. nih.govresearchgate.net

Polypharmacology and Selectivity Analysis: Employing in silico approaches to understand this compound's polypharmacology—its interaction with multiple biological targets—and to anticipate potential selectivity issues. This is crucial for designing compounds with improved therapeutic windows. nih.govresearchgate.net

Systems Biology and Network Analysis: Integrating diverse heterogeneous biological data, including drug-target interactions, protein pathways, protein-protein interactions, and disease associations, to construct comprehensive biological networks. nih.govbiorxiv.orgfrontiersin.org Network-based approaches, such as network diffusion processes and meta-path methods, can then be used to predict novel drug-target interactions and gain a holistic view of this compound's effects within biological systems. biorxiv.org

Machine Learning and Artificial Intelligence (AI): Applying machine learning models, including deep learning and graph-based networks, to enhance the prediction of drug-target relationships and physicochemical/pharmacological properties. AI approaches, particularly molecular dynamics simulations, are also being utilized to elucidate the structural mechanisms of GPCR-biased signaling and to facilitate the rational design of biased ligands. mdpi.comresearchgate.netbiorxiv.orgfrontiersin.org Platforms like the "Computational Analysis of Novel Drug Opportunities (CANDO)" exemplify the integration of diverse data for drug indication and adverse drug reaction prediction. frontiersin.org

These advanced computational and systems pharmacology approaches are expected to provide unprecedented insights into this compound's complex pharmacology, guiding the rational design of future compounds with tailored therapeutic profiles.

Q & A

Q. What are the primary pharmacological targets of methysergide, and how do its antagonist/agonist properties influence experimental design?

this compound acts primarily as a non-selective 5-HT receptor antagonist, with high affinity for 5-HT2B (pKi = 8.0–9.4) and 5-HT2C (pKi = 8.6–9.1) receptors. It also exhibits partial agonist activity at 5-HT1A and other receptors, complicating its mechanistic interpretation . When designing experiments, researchers must account for this dual role by including control groups (e.g., selective 5-HT2 antagonists) and validating receptor-specific effects via competitive binding assays or knockout models. Dose-response curves should be constructed to distinguish antagonistic vs. agonistic effects, particularly in neuronal or vascular studies .

Q. What in vivo models are commonly used to study this compound’s effects on ocular blood flow, and what methodological considerations are critical?

Rabbit models are frequently employed to investigate this compound’s vasoconstrictive effects on ocular tissues. Key methodologies include:

  • Regional blood flow measurement : Using radiolabeled microspheres or laser Doppler flowmetry to quantify changes in retinal, choroidal, and ciliary body perfusion .
  • Dosage protocols : Intravenous administration at 5 mg/kg body weight, with pre- and post-treatment measurements taken at 20–30-minute intervals to capture transient effects .
  • Statistical analysis : Matched-pair t-tests to compare baseline and post-treatment values, ensuring proper normalization to account for inter-individual variability .

Q. How should researchers address this compound’s short half-life and transient hemodynamic effects in experimental protocols?

this compound’s transient action (e.g., on intraocular pressure) necessitates frequent sampling intervals (e.g., every 10–15 minutes) during in vivo studies. Stabilizing its effects may require continuous infusion rather than bolus dosing. Pharmacokinetic studies in target tissues (e.g., aqueous humor sampling) are recommended to correlate plasma concentrations with observed biological responses .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on this compound’s vascular effects be reconciled?

In vitro studies using isolated rabbit ophthalmic arteries show no direct effect of this compound on vascular tone, whereas in vivo models demonstrate significant inhibition of CGRP-induced vasodilation . This discrepancy may arise from this compound’s indirect modulation of endogenous vasoconstrictors (e.g., noradrenaline) in vivo. To resolve this, researchers should:

  • Conduct parallel in vitro/in vivo experiments under matched conditions (e.g., calcium levels, pH).
  • Use pharmacological inhibitors (e.g., α-adrenergic blockers) to isolate this compound’s secondary mechanisms .
  • Apply transcriptomic profiling to identify downstream signaling pathways affected by this compound in intact systems .

Q. What strategies optimize the use of this compound in studies investigating serotonin-mediated neurovascular coupling?

  • Co-administration with selective agonists/antagonists : To dissect 5-HT receptor subtype contributions (e.g., combining this compound with a 5-HT1B agonist).
  • Multimodal imaging : Pairing blood flow measurements (e.g., MRI angiography) with electrophysiological recordings to correlate vascular and neuronal activity.
  • Longitudinal designs : Tracking adaptive changes in receptor expression following chronic this compound exposure, using qPCR or immunohistochemistry .

Q. How can researchers mitigate confounding factors when studying this compound’s partial agonist effects in heterologous receptor systems?

  • Use reporter assays : To quantify intracellular responses (e.g., cAMP or Ca²⁺ levels) in real time, distinguishing antagonism from partial agonism.
  • Ligand-binding competition experiments : To determine this compound’s binding affinity and efficacy relative to endogenous serotonin.
  • Computational modeling : Molecular docking simulations to predict receptor interaction dynamics and guide mutagenesis studies .

Methodological and Data Analysis Considerations

Q. What are best practices for documenting this compound’s purity and stability in experimental workflows?

  • HPLC validation : Ensure ≥99% purity (as per Calbiochem® standards) and monitor degradation products under storage conditions (2–8°C, protected from light) .
  • Solution preparation : Use freshly prepared solutions in deionized water (10 mM stock) to avoid precipitation or pH shifts.
  • Batch documentation : Record CAS number (36137-26-9) and lot-specific activity data in supplementary materials for reproducibility .

Q. How should researchers handle statistical analysis of this compound’s dose-dependent effects in small-sample studies?

  • Non-parametric tests : Apply Wilcoxon signed-rank tests for non-normal distributions in paired datasets (e.g., pre/post-treatment ocular blood flow).
  • Effect size reporting : Use Cohen’s d or Hedges’ g to quantify the magnitude of changes, addressing low statistical power in small cohorts .
  • Raw data transparency : Include full datasets in appendices, with processed data (e.g., percentage changes) in main figures to support conclusions .

Literature and Reproducibility Guidelines

Q. How can researchers systematically evaluate conflicting evidence on this compound’s efficacy across studies?

  • Meta-analysis frameworks : Aggregate data from peer-reviewed studies using PRISMA guidelines, stratifying by model (in vitro vs. in vivo), dosage, and endpoint.
  • Sensitivity analysis : Exclude outlier studies (e.g., those using non-standardized purity protocols) to assess robustness of conclusions .

Q. What criteria should guide the selection of primary literature when designing this compound-related experiments?

  • Modernity : Prioritize studies post-2010 to account for updated receptor classification and analytical techniques.
  • Methodological rigor : Ensure cited works provide full experimental details (e.g., animal strain, anesthesia protocols, statistical methods) .
  • Conflict of interest disclosure : Exclude studies funded by entities with commercial stakes in this compound analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methysergide
Reactant of Route 2
Reactant of Route 2
Methysergide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.